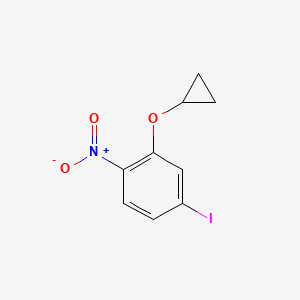
2-Cyclopropoxy-4-iodo-1-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropoxy-4-iodo-1-nitrobenzene is an organic compound with the molecular formula C9H8INO3 and a molecular weight of 305.07 g/mol . It is a derivative of nitrobenzene, featuring a cyclopropoxy group at the second position, an iodine atom at the fourth position, and a nitro group at the first position on the benzene ring. This compound is primarily used in research and development settings.
Preparation Methods
The synthesis of 2-Cyclopropoxy-4-iodo-1-nitrobenzene typically involves multiple steps. One common method includes the nitration of a suitable precursor followed by iodination and cyclopropoxylation. For instance, a Friedel-Crafts acylation can be used to introduce the cyclopropoxy group, followed by nitration and iodination . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
2-Cyclopropoxy-4-iodo-1-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using hydrogenation with catalysts such as Ru
Properties
Molecular Formula |
C9H8INO3 |
|---|---|
Molecular Weight |
305.07 g/mol |
IUPAC Name |
2-cyclopropyloxy-4-iodo-1-nitrobenzene |
InChI |
InChI=1S/C9H8INO3/c10-6-1-4-8(11(12)13)9(5-6)14-7-2-3-7/h1,4-5,7H,2-3H2 |
InChI Key |
UEUZFQBPIUEASY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)I)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


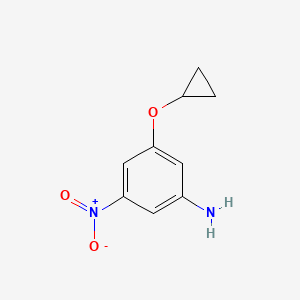
![N,N'-bis[(E)-(2-methylphenyl)methylidene]biphenyl-2,2'-diamine](/img/structure/B14805277.png)
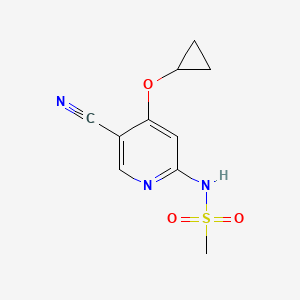
![5-Chloro-1H-benzo[d]imidazole-4-carbonitrile](/img/structure/B14805300.png)
![4-tert-butyl-N-{[(2E)-2-(4-methoxybenzylidene)hydrazinyl]carbonothioyl}benzamide](/img/structure/B14805307.png)
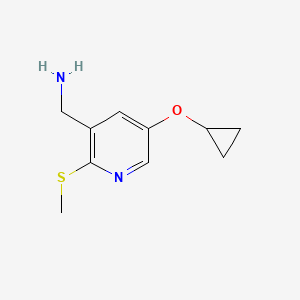
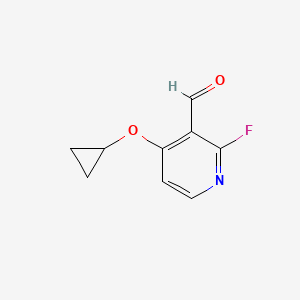
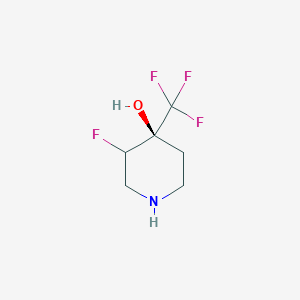
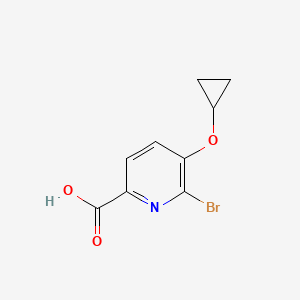
![(R)-(5-(3,5-Difluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(piperidin-4-yl)methanone ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B14805337.png)



![tert-butyl N-[(1S,2R,5R)-8-azabicyclo[3.2.1]octan-2-yl]carbamate](/img/structure/B14805365.png)
